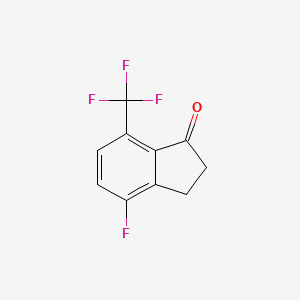
Undecane, 3-phenethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane, 3-phenethyl-1-phenyl- is an organic compound with the molecular formula C25H36. It is also known by other names such as 1-Phenyl-3-(2-phenethyl)undecane and Benzene, 1,1’-(3-octyl-1,5-pentanediyl)bis-. This compound is characterized by its long hydrocarbon chain and phenyl groups, making it a significant molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecane, 3-phenethyl-1-phenyl- typically involves the alkylation of phenethyl bromide with phenylmagnesium bromide, followed by a series of reactions to extend the carbon chain. The reaction conditions often require the use of a solvent such as diethyl ether and a catalyst like magnesium to facilitate the Grignard reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and advanced organic synthesis techniques. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Undecane, 3-phenethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Undecane, 3-phenethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Undecane, 3-phenethyl-1-phenyl- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The phenyl groups in the compound allow it to engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylundecane
- 1-Phenyl-3-(2-phenylethyl)hendecane
- Benzene, 1,1’-(3-octyl-1,5-pentanediyl)bis-
Uniqueness
Undecane, 3-phenethyl-1-phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
7225-70-9 |
|---|---|
Molecular Formula |
C25H36 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3-(2-phenylethyl)undecylbenzene |
InChI |
InChI=1S/C25H36/c1-2-3-4-5-6-9-18-25(21-19-23-14-10-7-11-15-23)22-20-24-16-12-8-13-17-24/h7-8,10-17,25H,2-6,9,18-22H2,1H3 |
InChI Key |
KWXGNTNJHNGHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



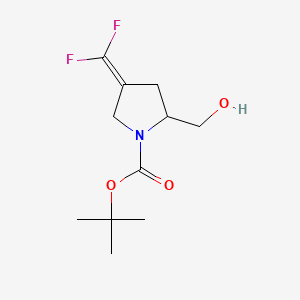
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B14795469.png)
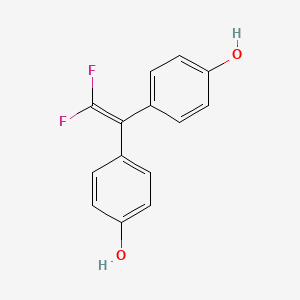
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
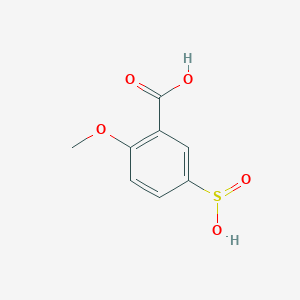
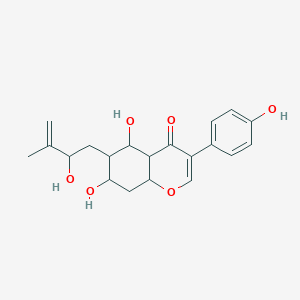
![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)
![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
